tert-butyl N-[1-[(2-imidazol-1-ylacetyl)amino]-3-phenylpropan-2-yl]-N-methylcarbamate
Description
Tert-butyl N-[1-[(2-imidazol-1-ylacetyl)amino]-3-phenylpropan-2-yl]-N-methylcarbamate is a complex organic compound that features an imidazole ring, a phenyl group, and a carbamate moiety
Properties
IUPAC Name |
tert-butyl N-[1-[(2-imidazol-1-ylacetyl)amino]-3-phenylpropan-2-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-20(2,3)27-19(26)23(4)17(12-16-8-6-5-7-9-16)13-22-18(25)14-24-11-10-21-15-24/h5-11,15,17H,12-14H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPXRKNYSXCJCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)CNC(=O)CN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-[(2-imidazol-1-ylacetyl)amino]-3-phenylpropan-2-yl]-N-methylcarbamate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve steps like cyclization, reduction, and protection/deprotection of functional groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-[(2-imidazol-1-ylacetyl)amino]-3-phenylpropan-2-yl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The phenyl group or the imidazole ring can participate in substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents like sodium borohydride, and catalysts like palladium or nickel complexes. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could lead to deprotected amines or alcohols .
Scientific Research Applications
Tert-butyl N-[1-[(2-imidazol-1-ylacetyl)amino]-3-phenylpropan-2-yl]-N-methylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of tert-butyl N-[1-[(2-imidazol-1-ylacetyl)amino]-3-phenylpropan-2-yl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the carbamate group can interact with nucleophiles or electrophiles. These interactions can modulate the activity of biological targets or catalyze specific chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like 1-methylimidazole and 2-phenylimidazole share structural similarities and exhibit comparable reactivity.
Carbamates: Compounds such as tert-butyl carbamate and N-methylcarbamate have similar functional groups and chemical properties
Uniqueness
Tert-butyl N-[1-[(2-imidazol-1-ylacetyl)amino]-3-phenylpropan-2-yl]-N-methylcarbamate is unique due to its combination of an imidazole ring, a phenyl group, and a carbamate moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
